Human Immunodeficiency Virus (HIV) remains a significant global health challenge, with its ability to evade the immune system and cause AIDS. Central to the virus's entry into host cells is the envelope glycoprotein gp120, which interacts with the CD4 receptor on T cells and other immune cells. Understanding the structure and function of gp120, particularly the fragment 308-331, is crucial for developing therapeutic interventions and vaccines1345.
The generation of human monoclonal antibodies against gp120 from combinatorial libraries of asymptomatic seropositive individuals has shown promise for passive immunization strategies against HIV. These antibodies exhibit high affinity and notable sequence diversity, which could be crucial for targeting different strains of the virus2.
The structural analysis of gp120 has revealed potential immunogens that could elicit antibodies against more conserved regions of the protein. Truncated variants of gp120, such as ENV59, which lack immunodominant antigenic structures, may serve as candidates for vaccines aimed at inducing a more effective immune response3.
Mesoporous silica-based systems functionalized with CD4 or CD4 peptide fragments have been developed to capture HIV-gp120 with high efficiency. These systems could be used for HIV diagnosis, imaging, and potentially as platforms for targeted drug delivery6.
Small molecules like ARM-H have been designed to target gp120 by recruiting antibodies to the virus and infected cells, enhancing their destruction by the immune system. Additionally, these molecules can inhibit the interaction between gp120 and CD4, preventing virus entry into T-cells8.
The gp120 protein has been implicated in neuronal apoptosis through mechanisms involving the CXCR4 chemokine receptor. Understanding this process is essential for addressing HIV-associated neurocognitive disorders9.
Studies have shown that gp120 can alter chemotactic responses in human and invertebrate immunocytes, suggesting a universal inhibitory mechanism that could be exploited for therapeutic purposes10.
The HIV (gp120) Fragment (308-331) is sourced from the envelope glycoprotein of HIV-1, particularly the IIIB strain. This peptide is classified under synthetic peptides used for research purposes, primarily in immunology and virology. It is commercially available from various suppliers, including Bachem, Elabscience, and Creative Peptides, with typical purity levels exceeding 95% and a molecular weight of approximately 2640.11 Da .
The synthesis of HIV (gp120) Fragment (308-331) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for HIV (gp120) Fragment (308-331) is . The structure consists of a linear sequence of amino acids forming a specific three-dimensional conformation essential for its biological activity.
HIV (gp120) Fragment (308-331) participates in various biochemical interactions, primarily involving receptor binding and immune response modulation.
The mechanism of action for HIV (gp120) Fragment (308-331) primarily revolves around its role in mediating viral entry into host cells.
HIV (gp120) Fragment (308-331) has significant applications in various fields of research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: